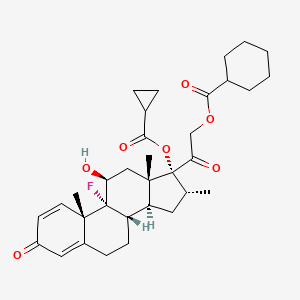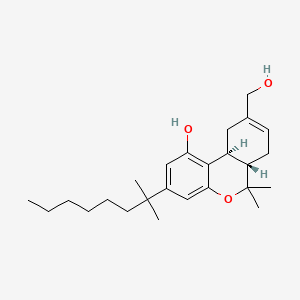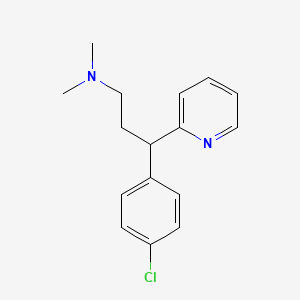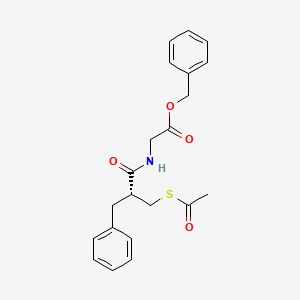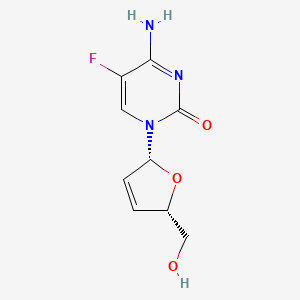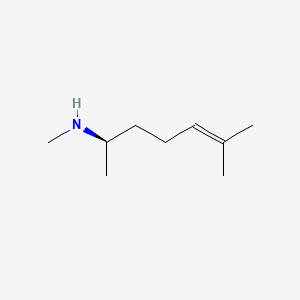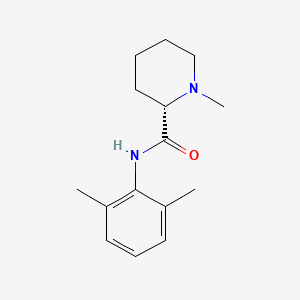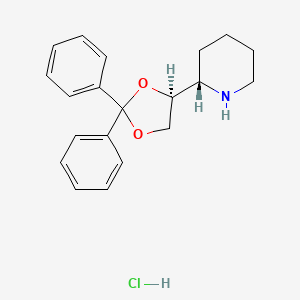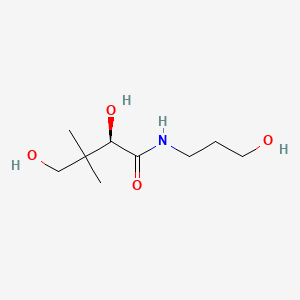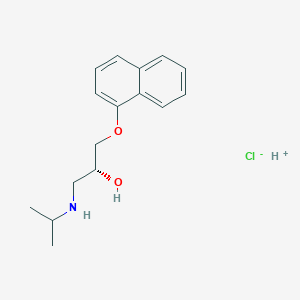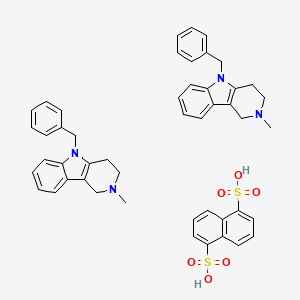
Napadisylate de mébhydrolin
Vue d'ensemble
Description
Mebhydrolin napadisylate is a sedating antihistamine with antimuscarinic and sedative properties. It is commonly used for the symptomatic relief of allergic conditions such as urticaria, rhinitis, and pruritic skin disorders . This compound is not available in the United States but is marketed in various other countries under different brand names .
Applications De Recherche Scientifique
Mebhydrolin napadisylate has several scientific research applications, including:
Mécanisme D'action
Mebhydrolin napadisylate exerts its effects by acting as an antihistamine. It blocks the action of histamine at H1 receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness . The compound also has antimuscarinic and sedative properties, which contribute to its overall therapeutic effects .
Analyse Biochimique
Biochemical Properties
Mebhydrolin napadisylate is a specific histamine H1 receptor antagonist . It interacts with histamine H1 receptors, blocking the action of histamine, which is a substance in the body that causes allergic symptoms .
Cellular Effects
Mebhydrolin napadisylate exerts its effects on various types of cells, particularly those involved in immune responses. By blocking the action of histamine, it can reduce allergic reactions, which often involve changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Mebhydrolin napadisylate involves its binding to histamine H1 receptors. This prevents histamine from exerting its effects, thereby reducing symptoms of allergies .
Metabolic Pathways
Mebhydrolin napadisylate is involved in histamine H1 receptor pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mebhydrolin napadisylate can be synthesized through a series of chemical reactions involving the condensation of 9-benzyl-2-methyl-2,3,4,9-tetrahydro-1H-gamma-carboline with 1,5-naphthalenedisulfonic acid . The reaction typically involves the use of solvents such as methanol and ethyl acetate, and the conditions may include acidic or alkaline hydrolysis, oxidation, and UV treatment .
Industrial Production Methods
In industrial settings, the production of mebhydrolin napadisylate involves high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods for the determination and validation of the compound in tablet formulations . These methods ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mebhydrolin napadisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on mebhydrolin napadisylate.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethyl acetate, and ammonium hydroxide. The conditions for these reactions may involve acidic or alkaline environments, as well as exposure to UV light .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives of mebhydrolin napadisylate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: An antihistamine used for the relief of allergy symptoms.
Loratadine: A non-sedating antihistamine used for the treatment of allergic conditions.
Uniqueness
Mebhydrolin napadisylate is unique in its combination of antihistamine, antimuscarinic, and sedative properties. Unlike some other antihistamines, it is specifically used for the symptomatic relief of allergic conditions and has been shown to magnify the performance-deficit effects of alcohol .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Diazoline can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dinitrophenylhydrazine", "1,2-dibromoethane", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "ammonia" ], "Reaction": [ "First, 2,4-dinitrophenylhydrazine is reacted with 1,2-dibromoethane in the presence of sodium hydroxide and ethanol to form 1,2-bis(2,4-dinitrophenyl)ethane.", "Next, the nitro groups on the 1,2-bis(2,4-dinitrophenyl)ethane are reduced to amino groups using sodium nitrite and hydrochloric acid.", "Finally, the amino groups are reacted with ammonia to form Diazoline." ] } | |
Numéro CAS |
6153-33-9 |
Formule moléculaire |
C29H28N2O6S2 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
Clé InChI |
UBHSARJULCDNFC-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
SMILES canonique |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
6153-33-9 |
Pictogrammes |
Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
diazolin diazoline Fabahistin Incidal mebhydrolin napadisylate mebhydroline 1,5-naphthalenedisulfonate Omeril |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




